molecular formula C14H27N3O3 B1383255 tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2089454-69-1

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1383255
CAS No.: 2089454-69-1
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-MXWKQRLJSA-N
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Description

Tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the dimethylcarbamoyl group and the tert-butyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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